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Cat. No.: B1371144 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-
(Aminomethyl)tetrahydro-2H-pyran-4-ol

Abstract
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is a bifunctional chemical scaffold of significant

interest in modern medicinal chemistry. Possessing a constrained tetrahydropyran (THP) ring,

a primary amine, and a tertiary alcohol, this molecule offers a unique three-dimensional

architecture that is increasingly utilized in the design of sophisticated therapeutic agents. Its

structure is particularly valuable for creating compounds that target the central nervous system

(CNS) and various enzyme classes.[1] As a key intermediate, it has been instrumental in the

synthesis of selective inhibitors for critical targets like mTOR kinase and phosphodiesterase

10A (PDE10A), which are implicated in oncology and neurological disorders, respectively.[1]

This guide provides a senior application scientist's perspective on the core physicochemical

properties of this compound, detailing not just the what, but the why and how of their

determination. A thorough understanding and empirical validation of these properties are

paramount for any researcher aiming to leverage this scaffold in a drug discovery program, as

they directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME)

profile, as well as its formulation potential.

Introduction: A Scaffold of Strategic Importance
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The journey of a small molecule from a laboratory concept to a clinical candidate is

fundamentally dictated by its physicochemical properties.[2][3][4] For 4-
(aminomethyl)tetrahydro-2H-pyran-4-ol, its value lies in the strategic combination of its

structural motifs:

The Tetrahydropyran (THP) Ring: This saturated heterocyclic ring acts as a rigid, non-

aromatic spacer. Unlike more flexible aliphatic chains, its constrained conformation can

enhance binding affinity and selectivity for a biological target by reducing the entropic penalty

upon binding. Furthermore, the ether linkage within the THP ring can act as a hydrogen bond

acceptor and often improves metabolic stability compared to more labile functionalities.

The Aminomethyl Group: The primary amine is a critical functional handle. As a base, it is

typically protonated at physiological pH, rendering the molecule more water-soluble and

providing a key interaction point (e.g., salt bridge formation) for binding to acidic residues in

a protein's active site.

The Tertiary Alcohol: The hydroxyl group further enhances hydrophilicity and provides an

additional hydrogen bond donor/acceptor site. Its presence on the same carbon as the

aminomethyl group creates a quaternary center, which can impart specific steric and

electronic properties to the molecule.

This unique combination makes the compound a valuable building block for introducing polarity

and specific 3D geometry into larger molecules, ultimately influencing their pharmacokinetic

and pharmacodynamic profiles.[1]

Core Physicochemical Properties: A Data-Centric
Overview
Accurate physicochemical data is the foundation of any successful drug discovery campaign.[5]

While comprehensive experimental data for 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is not

extensively published, the table below summarizes known identifiers and highlights the key

parameters that must be determined experimentally.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pharmafeatures.com/navigating-the-molecular-pathway-small-molecule-drug-discovery-from-hit-identification-to-clinical-development/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7432558/
https://www.patheon.com/us/en/insights-resources/blog/what-are-small-molecule-drugs.html
https://www.benchchem.com/product/b1371144?utm_src=pdf-body
https://www.benchchem.com/product/b1371144?utm_src=pdf-body
https://www.benchchem.com/product/b1374910
https://www.chromatographyonline.com/view/small-molecule-drug-discovery-processes-perspectives-candidate-selection-and-career-opportunities-for-analytical-chemists
https://www.benchchem.com/product/b1371144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value (Free Base)
Value
(Hydrochloride
Salt)

Significance in
Drug Discovery

CAS Number 783303-73-1[6] 666261-01-4[1]

Unique chemical

identifier for

substance registration

and literature search.

Molecular Formula C₆H₁₃NO₂[6] C₆H₁₄ClNO₂

Defines the elemental

composition and exact

mass.

Molecular Weight 131.17 g/mol [6] 167.63 g/mol [1]

Impacts diffusion

rates, membrane

permeability, and

ligand efficiency

metrics.

pKa

Data not available;

requires experimental

determination.

Data not available;

requires experimental

determination.

Governs the ionization

state at physiological

pH, impacting

solubility, permeability,

and target binding.

LogP / LogD₇.₄

Data not available;

requires experimental

determination.

Data not available;

requires experimental

determination.

Measures lipophilicity,

a key predictor of

membrane

permeability, protein

binding, and metabolic

clearance.

Aqueous Solubility

Data not available;

requires experimental

determination.

Expected to be higher

than the free base.[1]

Crucial for drug

absorption,

formulation, and

ensuring reliable

concentration in

biological assays.[7]
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Experimental Determination of Key
Physicochemical Parameters
The absence of published experimental data necessitates a rigorous, in-house characterization

of this scaffold. The following sections describe the standard, field-proven protocols for

determining the most critical physicochemical properties.

pKa Determination: Understanding Ionization
The pKa value dictates the extent to which the primary amine is protonated at a given pH. This

is arguably the most critical parameter, as the charge state of a molecule profoundly affects its

interactions with biological systems.

Causality Behind Experimental Choice: Potentiometric titration is the gold standard for pKa

determination. It provides a direct measure of the compound's buffering capacity as a function

of pH by tracking the amount of acid or base needed to effect a change in proton concentration.

This method is robust, highly accurate, and directly measures the thermodynamic equilibrium.

Step-by-Step Protocol: Potentiometric Titration

Preparation: Accurately weigh ~5-10 mg of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol and

dissolve in a known volume (e.g., 50 mL) of deionized, CO₂-free water or a suitable co-

solvent/water mixture if solubility is limited.

Acidification: Add a stoichiometric excess of standardized HCl (e.g., 0.1 M) to ensure the

amine is fully protonated at the start of the titration.

Titration Setup: Place the solution in a thermostatted vessel (25°C or 37°C) with constant

stirring. Immerse a calibrated pH electrode and the tip of a precision burette containing a

standardized titrant (e.g., 0.1 M NaOH).

Data Collection: Add the NaOH titrant in small, precise increments. Record the pH value

after each addition, allowing the reading to stabilize. Collect data points with higher

frequency near the equivalence point, where the pH changes most rapidly.

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a

titration curve. The pKa is the pH at the half-equivalence point, where exactly half of the
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protonated amine has been neutralized.[8] This point corresponds to the inflection point on

the sigmoid curve.

Preparation Titration Analysis
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(pH at half-equiv.)
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Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): Gauging Membrane
Permeability
Lipophilicity, the "oil-loving" nature of a molecule, is a primary determinant of its ability to cross

biological membranes. It is measured as the partition coefficient (P) between an organic phase

(typically n-octanol) and an aqueous phase. LogP refers to the partitioning of the neutral

species, while LogD is the distribution coefficient at a specific pH (e.g., 7.4), accounting for both

neutral and ionized forms.

Causality Behind Experimental Choice: The "shake-flask" method is the traditional and most

direct method for determining LogP.[9] It physically measures the equilibrium distribution of the

compound between two immiscible phases, providing a direct thermodynamic value.

Step-by-Step Protocol: Shake-Flask Method for LogD₇.₄

Phase Preparation: Prepare a phosphate buffer at pH 7.4 and pre-saturate it with n-octanol.

Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This ensures the two phases are in

equilibrium before the experiment begins.

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a

known concentration.
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Partitioning: In a separation funnel or vial, combine a known volume of the aqueous sample

solution with an equal volume of the pre-saturated n-octanol.

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the

compound to partition between the two phases and reach equilibrium.

Phase Separation: Allow the mixture to stand until the two phases have clearly separated.

Centrifugation can be used to accelerate this process.

Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the

concentration of the compound remaining in the aqueous phase using a suitable analytical

technique (e.g., HPLC-UV or LC-MS).

Calculation: The concentration in the octanol phase is determined by mass balance.

Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ /
[Concentration]ₐᵩᵤₑₒᵤₛ ).[10]
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Caption: Workflow for LogD determination by the shake-flask method.

Aqueous Solubility: The Gateway to Bioavailability
A compound must be in solution to be absorbed and to interact with its target. Low aqueous

solubility is a major cause of failure in drug development.[7] Thermodynamic solubility, the
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concentration of a saturated solution at equilibrium, is the most relevant measure for predicting

in vivo behavior.

Causality Behind Experimental Choice: The shake-flask method for solubility is considered the

"gold standard" because it measures the true thermodynamic equilibrium of the solid-state

material with the solution.[7] This is crucial as it accounts for the energy required to break the

crystal lattice, a factor ignored by kinetic methods that start from a DMSO stock.

Step-by-Step Protocol: Thermodynamic (Equilibrium) Solubility

Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 2.0, 5.0, 7.4) to

construct a pH-solubility profile.

Sample Addition: Add an excess amount of the solid compound to a vial containing a known

volume of each buffer. The presence of undissolved solid at the end of the experiment is

essential to ensure saturation.

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C)

for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

Separation of Solid: Separate the undissolved solid from the solution. This is a critical step;

filtration through a low-binding filter (e.g., 0.22 µm PVDF) or high-speed centrifugation are

common methods.

Quantification: Dilute the resulting clear supernatant and determine the concentration of the

dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a

standard curve.

Reporting: The measured concentration is the thermodynamic solubility at that specific pH

and temperature.
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Caption: Workflow for thermodynamic solubility determination.

Implications for Drug Development
Based on its structure, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is expected to be a polar,

basic compound.

Expected Properties: The presence of both a primary amine and a tertiary alcohol suggests it

will be highly hydrophilic, likely resulting in a negative LogP value. The primary amine is

expected to have a pKa in the range of 9-10, meaning it will be almost fully protonated and

positively charged at physiological pH 7.4.

ADME Consequences:

Absorption: High polarity and charge may limit passive diffusion across the gut wall.

However, its good aqueous solubility will ensure it dissolves readily.

Distribution: The low lipophilicity might hinder its ability to cross the blood-brain barrier

unless an active transport mechanism is involved. Its distribution will likely be confined to

the systemic circulation and tissues with higher aqueous content.

Metabolism & Excretion: The THP ring is generally stable. The primary amine and alcohol

provide sites for Phase II conjugation reactions (e.g., glucuronidation). The high water

solubility will favor renal excretion.

These predicted properties make the scaffold ideal for designing drugs that require good water

solubility for intravenous formulation or for targeting extracellular proteins. When incorporated
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into a larger molecule, these inherent characteristics must be balanced by adding more

lipophilic moieties to achieve the desired overall ADME profile for a specific therapeutic goal.

Conclusion
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is a chemical building block with immense

potential, offering a pre-validated scaffold that combines metabolic stability, polarity, and

precise three-dimensional structure. However, its effective use in drug discovery is entirely

dependent on the accurate and empirical determination of its core physicochemical properties:

pKa, LogD, and aqueous solubility. The protocols and rationale outlined in this guide provide

the necessary framework for researchers to generate this critical data, thereby enabling

informed decisions in lead optimization and transforming this promising intermediate into the

next generation of therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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